Dibromomaleic acid (CAS 608-37-7) is a halogenated dicarboxylic acid utilized as a bench-stable precursor for the synthesis of dibromomaleimides (DBMs) and dibromopyridazinediones (diBrPDs)[1]. In industrial and advanced laboratory procurement, this compound is selected for its ability to undergo rapid dehydration to dibromomaleic anhydride, serving as the foundational building block for reversible thiol-conjugation and disulfide-rebridging reagents [2]. Unlike unsubstituted maleic acid, the dual bromine substituents in dibromomaleic acid act as leaving groups, enabling addition-elimination sequences that are critical for modern antibody-drug conjugate (ADC) development, dual-functionalized peptide synthesis, and the production of stable aminothiomaleimide scaffolds[1].
Attempting to substitute dibromomaleic acid with generic maleic acid or maleic anhydride fundamentally alters downstream conjugate performance and synthetic safety [1]. Standard maleic precursors lack the halogen leaving groups required for reversible, addition-elimination-based bioconjugation, resulting in standard thiosuccinimide linkages that are prone to premature deconjugation in vivo unless subjected to forced hydrolysis [2]. Furthermore, while dichloromaleic acid offers a structurally similar halogenated core, chloride ions are poorer leaving groups than bromides in standard thiol-amine substitution conditions, leading to altered kinetics in complex bioconjugation workflows. Finally, attempting to generate the dibromo-scaffold in-house from maleic anhydride requires hazardous, high-temperature bromination protocols that reduce overall step-economy and introduce severe scale-up risks [1].
For the synthesis of diBrPD bioconjugation scaffolds, utilizing commercially available dibromomaleic acid offers a higher-yielding pathway compared to traditional maleic anhydride bromination [1]. Refluxing dibromomaleic acid in acetic acid achieves near-quantitative conversion to dibromomaleic anhydride within 30 minutes, allowing for a streamlined one-pot addition of hydrazines. This optimized protocol delivers the diBrPD scaffold in an 82% overall yield, bypassing the hazardous and cumbersome bromination step required when starting from maleic anhydride, which historically limits the yield to 68%[1].
| Evidence Dimension | Overall synthesis yield of diBrPD scaffold |
| Target Compound Data | 82% yield (via dibromomaleic acid in AcOH) |
| Comparator Or Baseline | 68% yield (via maleic anhydride bromination) |
| Quantified Difference | 14% absolute yield increase and elimination of Br2 handling |
| Conditions | Refluxing in acetic acid, followed by hydrazine addition |
Procuring the pre-brominated acid eliminates a hazardous synthetic step while increasing the final yield of high-value bioconjugation linkers.
Dibromomaleimides derived from dibromomaleic acid provide measurable conjugate homogeneity improvements compared to standard maleimides[1]. When applied to the clinically relevant IgG1 antibody trastuzumab, diBrPD reagents functionally rebridge native interchain disulfide bonds to yield site-selectively modified antibodies with over 90% homogeneity. In contrast, standard maleimide reagents cannot rebridge disulfides, leading to mis-bridged side products, complex regio- and stereoisomeric mixtures, and unstable thiosuccinimide linkages that require secondary stabilization steps [1].
| Evidence Dimension | Conjugation homogeneity and structural stability |
| Target Compound Data | >90% homogeneity (no disulfide scrambling) with stable rebridging |
| Comparator Or Baseline | Standard maleimides (heterogeneous mixtures, unstable thiosuccinimides) |
| Quantified Difference | Achievement of >90% specific bridging vs. heterogeneous fragmentation |
| Conditions | Trastuzumab (20 μM), TCEP·HCl reduction, followed by diBrPD conjugation |
Achieving >90% homogeneity is critical for regulatory approval and reproducibility in antibody-drug conjugate (ADC) manufacturing.
Dibromomaleic acid enables the synthesis of maleimide cores that can undergo sequential or simultaneous thiol and amine conjugations, a feature absent in standard maleimides [1]. The sequential displacement of the two bromide leaving groups allows for the generation of stable aminothiomaleimides. This dual-conjugation adds an extra functional handle (e.g., a fluorophore and a targeting peptide) and deactivates the electrophilicity of the maleimide, generating products that are completely stable in aqueous conditions for over 6-8 days, avoiding the spontaneous retro-Michael deconjugation seen in standard maleimide-thiol adducts [1].
| Evidence Dimension | Conjugation valency and linkage stability |
| Target Compound Data | Dual functionalization (thiol + amine) yielding stable aminothiomaleimides |
| Comparator Or Baseline | Standard maleimides (single thiol addition, prone to retro-Michael deconjugation) |
| Quantified Difference | 2 distinct functional handles vs 1; complete aqueous stability vs reversible degradation |
| Conditions | One-pot thiol-amine bioconjugation monitored by UV-vis and NMR |
Buyers designing complex multi-modal probes or therapeutics require the dual-valency and absolute stability that standard maleimides cannot provide.
Because dibromomaleic acid-derived dibromopyridazinediones (diBrPDs) enable >90% homogeneous disulfide rebridging without requiring enzymatic engineering, this compound is a strongly indicated procurement choice for ADC developers upgrading from standard maleimide linkers to stable, site-selective rebridging technologies [1].
Dibromomaleic acid is recommended for synthesizing custom bioconjugation linkers that require simultaneous attachment of two different modalities. The sequential displacement of its two bromides allows for precise, one-pot thiol-amine dual functionalization, yielding completely stable aminothiomaleimides [2].
For industrial scale-up of reversible cross-linkers or smart polymers, procuring dibromomaleic acid directly avoids the hazardous, low-yielding (68%) bromination of maleic anhydride. Its rapid in situ conversion to dibromomaleic anhydride in acetic acid ensures high-yield (82%), step-economic integration into existing manufacturing workflows[1].
Irritant